molecular formula C10H11NO3 B13928855 Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate

Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate

Cat. No.: B13928855
M. Wt: 193.20 g/mol
InChI Key: AEPFWSDSIBAWKM-UHFFFAOYSA-N
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Description

Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is characterized by a fused ring system consisting of a furan and a pyridine ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C10H11NO3/c1-2-14-10(12)9-3-7-5-13-6-8(7)4-11-9/h3-4H,2,5-6H2,1H3

InChI Key

AEPFWSDSIBAWKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2COCC2=C1

Origin of Product

United States

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